molecular formula C28H32N4O2S B608231 N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide

Cat. No.: B608231
M. Wt: 488.6 g/mol
InChI Key: XREFXUCWSYMIOG-UHFFFAOYSA-N
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Description

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel. This compound has shown high affinity for both human and rat P2X7 receptors and is known for its ability to penetrate the central nervous system. JNJ-47965567 has been studied for its potential therapeutic effects in various neurological and inflammatory conditions, including amyotrophic lateral sclerosis (ALS) and epilepsy .

Mechanism of Action

Target of Action

The primary target of N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide, also known as JNJ-47965567, is the P2X7 receptor . This receptor is an ionotropic receptor predominantly expressed on the surface of microglia, although neuronal expression has also been reported .

Mode of Action

JNJ-47965567 acts as a potent and selective antagonist of the P2X7 receptor . It inhibits the receptor in a concentration-dependent manner . Originally, it was considered to inhibit human and rat P2X7 in a competitive manner, but structural and activity studies of panda P2X7 revealed this compound to be a non-competitive antagonist of P2X7 .

Biochemical Pathways

The ATP-gated P2X7 ion channel has emerging roles in amyotrophic lateral sclerosis (ALS) progression . The activation of the P2X7 receptor leads to the formation of a non-selective cation channel, which has been associated with several cellular functions mediated by the PI3K/Akt pathway and protein kinases .

Pharmacokinetics

It exhibits high affinity for human and rat P2X7 in membrane preparations of 1321N1 cells . It was also found to be efficacious at a much lower dose at attenuating BzATP induced IL-1β release in vitro from human blood and monocytes .

Result of Action

JNJ-47965567 impairs ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages .

Action Environment

The action of JNJ-47965567 can be influenced by environmental factors. The exact environmental factors that influence the action, efficacy, and stability of jnj-47965567 remain to be fully elucidated .

Biochemical Analysis

Biochemical Properties

JNJ-47965567 has a high affinity for the P2X7 receptor, with pKi values of 7.9 and 8.7 for human and rat P2X7, respectively . It has been shown to impair ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages . This suggests that JNJ-47965567 interacts with the P2X7 receptor and inhibits its function.

Cellular Effects

In cellular models, JNJ-47965567 has been shown to not impact weight loss, clinical score, motor coordination, or survival compared to control mice . It has been observed to alter spinal cord gene expression . These findings suggest that JNJ-47965567 can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of JNJ-47965567 involves its binding to the P2X7 receptor, thereby inhibiting the receptor’s function . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .

Temporal Effects in Laboratory Settings

Studies have shown that JNJ-47965567 administered thrice weekly from disease onset does not alter disease progression or molecular and cellular parameters in SOD1G93A mice . This suggests that the effects of JNJ-47965567 are stable over time.

Dosage Effects in Animal Models

In animal models, JNJ-47965567 has been administered at a dosage of 30 mg/kg . At this dosage, it has been shown to delay disease onset, reduce body weight loss, and improve motor coordination and phenotypic score in female SOD1G93A mice .

Transport and Distribution

It is known to be a CNS-penetrant compound , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Preparation Methods

The synthesis of JNJ-47965567 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial production methods for JNJ-47965567 would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

JNJ-47965567 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with nucleophiles such as halides, amines, or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Comparison with Similar Compounds

JNJ-47965567 is unique among P2X7 receptor antagonists due to its high affinity, selectivity, and central nervous system penetration. Similar compounds include:

These comparisons highlight the uniqueness of JNJ-47965567 in terms of its pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREFXUCWSYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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